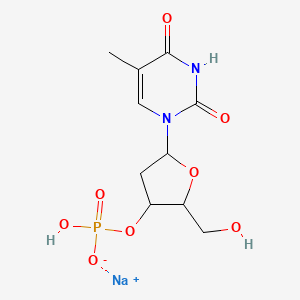![molecular formula C15H23N5O3 B12101636 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid: butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate , is a synthetic compound. It is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.
Activation: Protect functional groups (if necessary) and activate the carboxylic acid group.
Coupling Reaction: React the activated carboxylic acid with an amine (e.g., 2-amino-5-(diaminomethylideneamino)pentanoic acid).
Deprotection: Remove any protecting groups.
Phenylpropanoic Acid Derivatization: Introduce the phenylpropanoic acid moiety.
Reaction Conditions:: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the individual steps and protecting groups used.
Industrial Production:: Industrial-scale production methods are proprietary and may involve variations of the above steps. Manufacturers optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Coupling Reaction: The key step involves amide bond formation between the amino group of the starting material and the carboxylic acid group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the carboxylic acid and amine.
Esterification: Phenylpropanoic acid can react with alcohols to form esters.
Coupling: Common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Esterification: Acid catalysts (e.g., sulfuric acid).
Major Products:: The major product is the target compound itself, 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic building block for drug discovery and chemical synthesis.
Biology: Studying cellular processes and protein interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound is unique due to its specific structure, it shares similarities with other amino acids and synthetic derivatives. Some similar compounds include:
- Other amino acids with similar side chains.
Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate: (mentioned earlier).
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)







![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)



